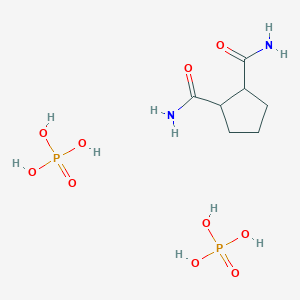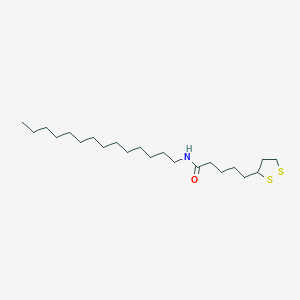
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide is a compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms. This compound is structurally related to alpha-lipoic acid, a well-known antioxidant. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide typically involves the formation of the dithiolane ring followed by the attachment of the tetradecylpentanamide group One common method involves the reaction of a suitable precursor with sulfur sources under controlled conditions to form the dithiolane ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the dithiolane ring, forming thiols.
Substitution: The amide group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: Thiols are the primary products.
Substitution: Depending on the substituent introduced, various substituted amides can be formed.
科学研究应用
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to oxidative stress.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide involves its interaction with molecular targets through its dithiolane ring. This ring can undergo redox reactions, allowing the compound to act as an antioxidant. It can scavenge reactive oxygen species and donate electrons to stabilize free radicals. The compound may also interact with enzymes and proteins, modulating their activity through redox mechanisms.
相似化合物的比较
Similar Compounds
Alpha-Lipoic Acid: Structurally similar due to the presence of the dithiolane ring. Known for its antioxidant properties.
Dihydrolipoic Acid: The reduced form of alpha-lipoic acid, also featuring a dithiolane ring.
Thioctic Acid: Another name for alpha-lipoic acid, highlighting its sulfur-containing structure.
Uniqueness
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide is unique due to the presence of the tetradecylpentanamide group, which imparts distinct chemical and physical properties. This makes it potentially more lipophilic and may influence its interaction with biological membranes and molecules.
属性
CAS 编号 |
920510-71-0 |
|---|---|
分子式 |
C22H43NOS2 |
分子量 |
401.7 g/mol |
IUPAC 名称 |
5-(dithiolan-3-yl)-N-tetradecylpentanamide |
InChI |
InChI=1S/C22H43NOS2/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-23-22(24)17-14-13-16-21-18-20-25-26-21/h21H,2-20H2,1H3,(H,23,24) |
InChI 键 |
IJTPCQZFBCHPBX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCNC(=O)CCCCC1CCSS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)
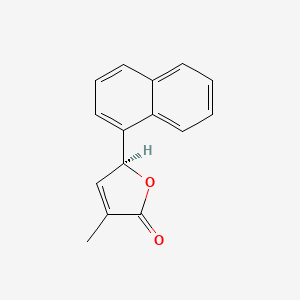
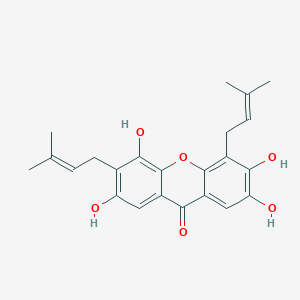
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)

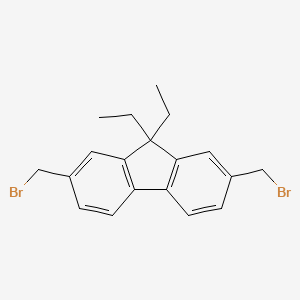
![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-](/img/structure/B14182160.png)
![2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14182161.png)
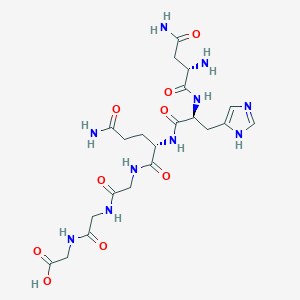
![11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid](/img/structure/B14182191.png)
